molecular formula C13H28O2S2 B13724788 4-Dechloro-3-chloro indomethacin

4-Dechloro-3-chloro indomethacin

Cat. No.: B13724788
M. Wt: 280.5 g/mol
InChI Key: SADBZHYHWAEDGJ-UHFFFAOYSA-N
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Description

4-Dechloro-3-chloro indomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory, analgesic, and antipyretic properties. It is used in various research areas, particularly in the study of pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dechloro-3-chloro indomethacin involves several steps, starting from indomethacin. The process typically includes chlorination and dechlorination reactions to achieve the desired substitution pattern on the indole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures are implemented to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

4-Dechloro-3-chloro indomethacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indomethacin derivatives .

Mechanism of Action

The mechanism of action of 4-Dechloro-3-chloro indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The compound also interacts with other molecular targets and pathways, including nitric oxide metabolism and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Dechloro-3-chloro indomethacin include:

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which may confer distinct pharmacological properties compared to other NSAIDs. This uniqueness makes it a valuable compound for research and development in the field of anti-inflammatory drugs .

Properties

Molecular Formula

C13H28O2S2

Molecular Weight

280.5 g/mol

IUPAC Name

1-methylsulfonylsulfanyldodecane

InChI

InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3

InChI Key

SADBZHYHWAEDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSS(=O)(=O)C

Origin of Product

United States

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